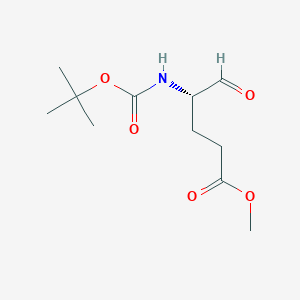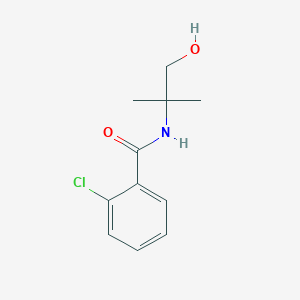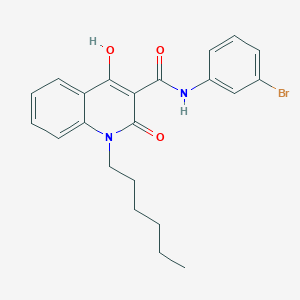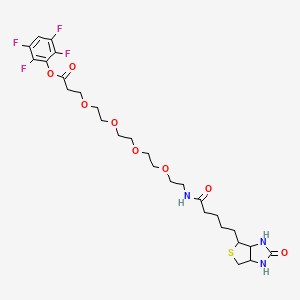
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, AldrichCPR, is a chemical compound widely used in organic synthesis and research. It is known for its role as a protected amino acid derivative, specifically designed to facilitate peptide synthesis and other chemical transformations. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino acid with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous base or acid.
Amide Formation: The compound can react with amines to form amides, which are crucial intermediates in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Aqueous Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Carbodiimides (e.g., EDC, DCC): Used for amide bond formation.
Major Products Formed
Amino Acids: After Boc deprotection.
Carboxylic Acids: After ester hydrolysis.
Peptides: After amide bond formation.
科学的研究の応用
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during chemical transformations. Upon deprotection, the free amino group can participate in various reactions, such as peptide coupling. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives.
類似化合物との比較
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Features a Boc-protected amino group and an ester group.
N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N-methyl-L-alanine: A similar compound with a Boc-protected amino group and a methyl group.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis, where precise control over reaction conditions is necessary to achieve high yields and purity.
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h7-8H,5-6H2,1-4H3,(H,12,15)/t8-/m0/s1 |
InChIキー |
GCHJBJYYCKLFMY-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C=O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)

![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040547.png)


